molecular formula C18H14N4O5S2 B2492726 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 476321-54-7

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2492726
CAS No.: 476321-54-7
M. Wt: 430.45
InChI Key: VQDJMEZBOLKXGO-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzothiazole ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: Sulfamoylation can be performed using sulfamoyl chloride in the presence of a base.

    Coupling with Benzamide: The benzothiazole derivative can be coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Pyrrolidinone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl or benzothiazole moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide structures.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or benzamide rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemistry: Used as a probe to study enzyme interactions or protein binding.

Industry

    Chemical Industry: Utilized in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action for 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S2/c19-29(26,27)12-4-5-13-14(9-12)28-18(20-13)21-17(25)10-2-1-3-11(8-10)22-15(23)6-7-16(22)24/h1-5,8-9H,6-7H2,(H2,19,26,27)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDJMEZBOLKXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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